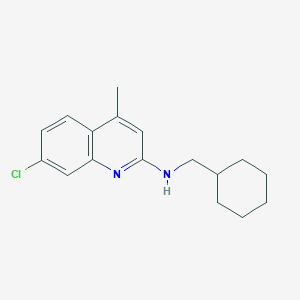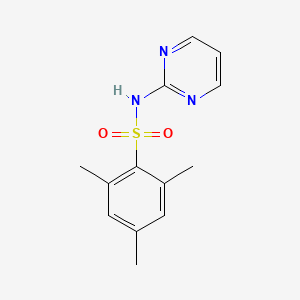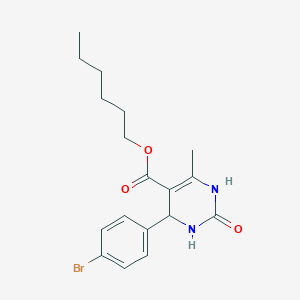
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine, also known as CQMA, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinolinamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been found to bind to the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and circadian rhythms.
Biochemical and Physiological Effects:
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been shown to have low toxicity, which makes it a potentially useful tool in scientific research. However, one limitation of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several future directions for the study of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its interactions with other enzymes and receptors, which may reveal new targets for drug discovery. Additionally, the development of new synthetic methods for 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine may improve its yield and purity, making it more accessible for scientific research.
合成法
The synthesis of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with cyclohexylmethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine is typically around 60-70%, and the purity can be further improved by recrystallization.
科学的研究の応用
7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has been used in scientific research for its potential applications in drug discovery and development. It has been studied for its ability to inhibit certain enzymes and receptors, which are involved in various biological processes. 7-chloro-N-(cyclohexylmethyl)-4-methyl-2-quinolinamine has also been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties.
特性
IUPAC Name |
7-chloro-N-(cyclohexylmethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-9-17(19-11-13-5-3-2-4-6-13)20-16-10-14(18)7-8-15(12)16/h7-10,13H,2-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNDNEGMSDRILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)